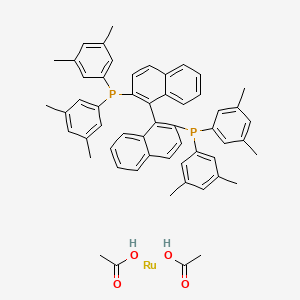
(S)-Ru(OAc)2(DM-BINAP)
Overview
Description
(S)-Ruthenium(II) acetate (S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, commonly known as (S)-Ruthenium(II) acetate (S)-DM-BINAP, is a chiral catalyst used in asymmetric synthesis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the production of chiral molecules, which are essential in pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ruthenium(II) acetate (S)-DM-BINAP typically involves the coordination of (S)-DM-BINAP to a ruthenium(II) acetate precursor. The process can be summarized as follows:
Preparation of (S)-DM-BINAP:
Coordination to Ruthenium(II) Acetate: The (S)-DM-BINAP ligand is then coordinated to a ruthenium(II) acetate precursor under controlled conditions, typically in the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of (S)-Ruthenium(II) acetate (S)-DM-BINAP follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of (S)-DM-BINAP: Large-scale synthesis of (S)-DM-BINAP is achieved through optimized reaction conditions to ensure high yield and purity.
Coordination Reaction: The coordination of (S)-DM-BINAP to ruthenium(II) acetate is carried out in large reactors, with careful control of temperature, pressure, and reaction time to maximize efficiency and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-Ruthenium(II) acetate (S)-DM-BINAP undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It is also involved in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.
Substitution: The compound can undergo substitution reactions, where ligands attached to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out under mild conditions.
Reduction Reactions: Hydrogen gas or hydride donors are commonly used, with reactions often conducted under elevated pressure and temperature.
Substitution Reactions: Various ligands such as phosphines, amines, or carboxylates can be used, with reactions performed in suitable solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example:
Oxidation: Oxidized products such as alcohols or ketones.
Reduction: Reduced products such as alkanes or alcohols.
Substitution: Substituted ruthenium complexes with different ligands.
Scientific Research Applications
(S)-Ruthenium(II) acetate (S)-DM-BINAP has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (S)-Ruthenium(II) acetate (S)-DM-BINAP involves the coordination of the chiral ligand (S)-DM-BINAP to the ruthenium center, creating a chiral environment that facilitates enantioselective reactions. The molecular targets and pathways involved include:
Coordination to Substrates: The ruthenium center coordinates to substrates, positioning them in a chiral environment.
Activation of Substrates: The coordinated substrates are activated for subsequent chemical transformations.
Enantioselective Transformation: The chiral environment ensures that the transformations occur with high enantioselectivity, leading to the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
®-Ruthenium(II) acetate ®-DM-BINAP: The enantiomer of (S)-Ruthenium(II) acetate (S)-DM-BINAP, used in similar applications but with opposite enantioselectivity.
Ruthenium(II) acetate BINAP: A similar compound without the methyl groups on the phenyl rings, used in asymmetric synthesis.
Ruthenium(II) acetate T-BINAP: A related compound with tert-butyl groups on the phenyl rings, offering different steric and electronic properties.
Uniqueness
(S)-Ruthenium(II) acetate (S)-DM-BINAP is unique due to its specific chiral environment created by the (S)-DM-BINAP ligand, which provides high enantioselectivity in various reactions. The presence of methyl groups on the phenyl rings enhances its steric and electronic properties, making it a versatile and efficient catalyst in asymmetric synthesis.
Properties
IUPAC Name |
acetic acid;[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.2C2H4O2.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*1-2(3)4;/h9-32H,1-8H3;2*1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUAMHMUQGCXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H56O4P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374067-50-2 | |
| Record name | DIACETATO{(R)-(+)-2,2'-BIS[DI(3,5-XYLYL)PHOSPHINO]-1,1'-BINAPHTHYL}RUTHENIUM(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


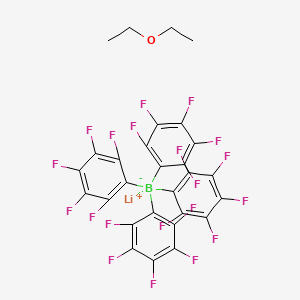
![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)
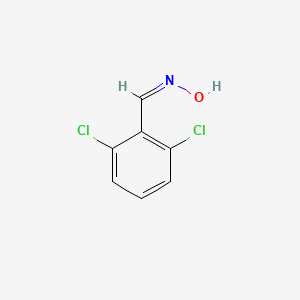
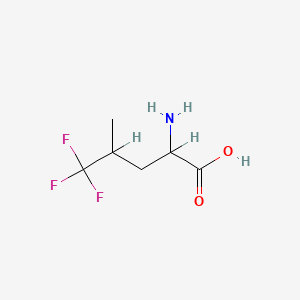
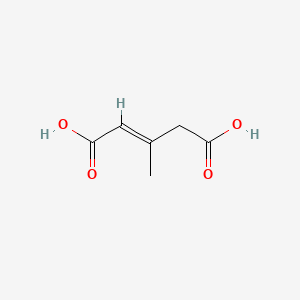
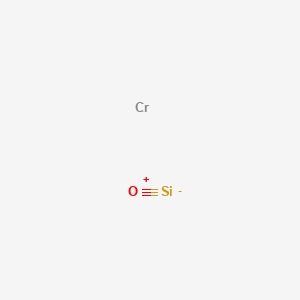
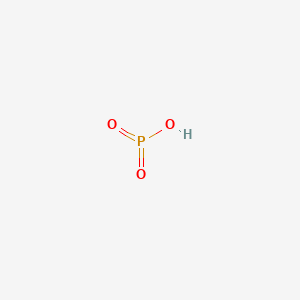
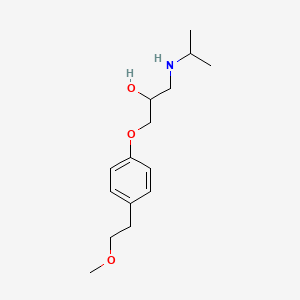
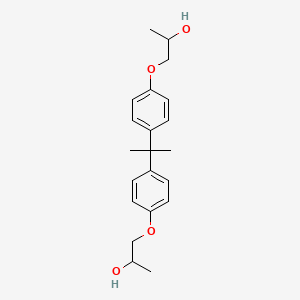
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/new.no-structure.jpg)
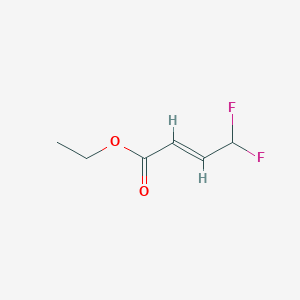

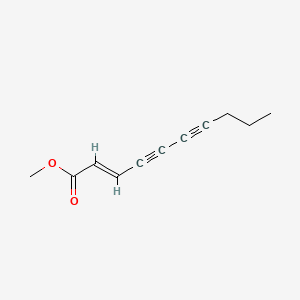
![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3424923.png)
